molecular formula C11H13NO3S B4564714 ethyl N-[3-(2-thienyl)acryloyl]glycinate

ethyl N-[3-(2-thienyl)acryloyl]glycinate

Cat. No.: B4564714
M. Wt: 239.29 g/mol
InChI Key: XETPTONVGMWCKO-AATRIKPKSA-N
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Description

Ethyl N-[3-(2-thienyl)acryloyl]glycinate is a hybrid molecule combining a cinnamic acid derivative with a glycinate ester moiety. Synthesized via microwave-assisted Steglich esterification, this compound (referred to as compound 3 in and 8) exhibits selective cyclooxygenase-2 (COX-2) inhibition with an IC50 of 6 µM . Its structure features:

  • An (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl backbone.
  • A glycine ethyl ester group attached via an amide linkage.

Key pharmacological properties include compliance with Lipinski’s Rule of Five (molecular weight = 418.06 g/mol, TPSA = 86.6 Ų, logP = 3.2), suggesting favorable oral bioavailability and blood-brain barrier penetration .

Properties

IUPAC Name

ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-12-10(13)6-5-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETPTONVGMWCKO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares compound 3 with structurally related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Key Properties References
Ethyl N-[3-(2-thienyl)acryloyl]glycinate Acryloyl-thienyl, glycinate ester, bromobenzyl group 418.06 COX-2 inhibition (IC50 = 6 µM) Lipinski-compliant, oral bioavailability
(E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid (compound 2) Acrylic acid, bromobenzyl group 361.18 No COX-2 activity Poor drug-likeness
Ethyl N-[(5-methylthiophen-3-yl)carbonyl]glycinate Thienyl-carbonyl, glycinate ester 227.28 Not reported (structural analog) Lower molecular weight, unvalidated activity
Ethyl N-[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]glycinate Oxazole-carbonyl, methoxyphenyl group 318.32 Not reported Higher TPSA (120 Ų)
Ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)phenyl)carbamoyl)glycinate Meta-diamide core, fluorinated groups ~550 (estimated) Insecticidal (LC50 = 0.286 mg/L) Non-Lipinski compliant

Key Observations

(a) Role of the Glycinate Moiety
  • Compound 3 vs. This highlights the importance of the glycine-derived amide in enhancing target binding or solubility.
(b) Thienyl vs. Other Heterocycles
  • Thienyl-containing compounds (e.g., compound 3 , ’s analog) exhibit varied bioactivities depending on substitution patterns. For example, 5-(2-thienyl)-1,2,4-triazoles () show antibacterial activity but lack COX-2 affinity, emphasizing that the heterocycle’s position and adjacent functional groups dictate target specificity .
(c) Pharmacokinetic Profiles
  • Compound 3 ’s compliance with Lipinski’s rules contrasts with larger analogs like the meta-diamide insecticide (), which has a higher molecular weight (~550 g/mol) and likely poor bioavailability .
(d) Hybrid Molecular Design
  • The hybridization strategy in compound 3 (merging cinnamic acid and glycinate) mirrors approaches in ’s thiourea-thiophene hybrids, where combining pharmacophores enhances target engagement .

Research Implications

  • Structure-Activity Relationship (SAR) : The acryloyl-thienyl-glycinate architecture in compound 3 is a promising scaffold for COX-2 inhibitors. Modifications to the bromobenzyl group (e.g., replacing with methoxy or fluoro substituents) could optimize potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[3-(2-thienyl)acryloyl]glycinate
Reactant of Route 2
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ethyl N-[3-(2-thienyl)acryloyl]glycinate

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